molecular formula C10H10ClNO B8449710 4-(2-chloroethoxy)-1H-indole

4-(2-chloroethoxy)-1H-indole

Cat. No. B8449710
M. Wt: 195.64 g/mol
InChI Key: LLAQJTZSSKRZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06632824B2

Procedure details

To 2.0 g (1.5 mmol) 4-hydroxyindole in 50 mL THF at 0° C. is added 6.3 g (24 mmol) Ph3P, 1.51 mL (1.81 g, 22.53 mmol) 2-chloroethanol and 3.78 mL (4.19 g, 24.03 mmol) diethylazodicarboxylate. After stirring at 23° C. for 20 h, the dark reaction mixture is evaporated to a black oil. Diethyl ether (30 mL) is added, the dark solution stirred on a magnetic stir plate, and 200 mL hexanes is added (to precipitate Ph3PO). After stirring at 23° C. for 30 min, the mixture is filtered and the filtrate evaporated to a light yellow oil. Flash chromatography on SiO2 gel, eluting with hexanes/EtOAc (8/1 to 4/1), gives 1.13 g (5.78 mmol, a 39% yield) of the title compound as an off-white solid. MS (ES) m/z 196 (MH)+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
1.51 mL
Type
reactant
Reaction Step One
Name
diethylazodicarboxylate
Quantity
3.78 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
39%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl:30][CH2:31][CH2:32]O.CCOC(/N=N/C(OCC)=O)=O>C1COCC1>[Cl:30][CH2:31][CH2:32][O:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1=C2C=CNC2=CC=C1
Name
Quantity
6.3 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
1.51 mL
Type
reactant
Smiles
ClCCO
Name
diethylazodicarboxylate
Quantity
3.78 mL
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
After stirring at 23° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the dark reaction mixture
CUSTOM
Type
CUSTOM
Details
is evaporated to a black oil
ADDITION
Type
ADDITION
Details
Diethyl ether (30 mL) is added
STIRRING
Type
STIRRING
Details
the dark solution stirred on a magnetic stir plate, and 200 mL hexanes
ADDITION
Type
ADDITION
Details
is added (to precipitate Ph3PO)
STIRRING
Type
STIRRING
Details
After stirring at 23° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to a light yellow oil
WASH
Type
WASH
Details
Flash chromatography on SiO2 gel, eluting with hexanes/EtOAc (8/1 to 4/1)
CUSTOM
Type
CUSTOM
Details
gives 1.13 g (5.78 mmol

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClCCOC1=C2C=CNC2=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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